(2R)-2-Amino-4-methylidenehexanoic acid
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Overview
Description
(2R)-2-Amino-4-methylidenehexanoic acid is a chemical compound with the molecular formula C7H13NO2 It is a derivative of amino acids and features a unique structure with an amino group and a methylidene group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-methylidenehexanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product through a series of steps that include esterification and subsequent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-methylidenehexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted amino acids.
Scientific Research Applications
(2R)-2-Amino-4-methylidenehexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which (2R)-2-Amino-4-methylidenehexanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in metabolic pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-4-methoxy-4-oxobutanoic acid
- (2R)-2-Amino-4-methyl-4-oxobutanoic acid
Uniqueness
(2R)-2-Amino-4-methylidenehexanoic acid stands out due to its methylidene group, which imparts unique reactivity and chemical properties. This distinguishes it from other similar compounds that may have different substituents or functional groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of its properties and applications will likely yield new insights and advancements in science and industry.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2R)-2-amino-4-methylidenehexanoic acid |
InChI |
InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h6H,2-4,8H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
NOPOVNWVHYQBOB-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC(=C)C[C@H](C(=O)O)N |
Canonical SMILES |
CCC(=C)CC(C(=O)O)N |
Origin of Product |
United States |
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